
Acide dihydrofolique
Vue d'ensemble
Description
- L’acide dihydrofolique (DHF) est un dérivé de l’acide folique (vitamine B9).
- Il sert d’intermédiaire dans la biosynthèse des purines et des pyrimidines.
- Le DHF est converti en acide tétrahydrofolique (THF) par l’enzyme dihydrofolate réductase (DHFR) .
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Antimicrobial Targeting
Dihydrofolic acid serves as a crucial substrate for the enzyme dihydrofolate reductase (DHFR), which is essential for the de novo synthesis of purines and pyrimidines in prokaryotic organisms. This pathway is a primary target for antimicrobial therapies, particularly against bacterial infections. Inhibitors of DHFR can effectively disrupt bacterial growth by preventing the conversion of dihydrofolic acid to tetrahydrofolic acid, a necessary step in nucleotide synthesis.
- Case Study: Novel Inhibitors
Recent research identified novel inhibitors that demonstrate potent binding to E. coli DHFR. One such compound showed a Ki value of 7.42 ± 0.92 nM, indicating its potential as an effective antibiotic . The study highlights the importance of structure-activity relationships in designing new antifolates that could overcome resistance mechanisms in bacteria.
Cancer Therapy
Dihydrofolic acid's role in nucleotide synthesis also extends to oncology. Inhibitors targeting DHFR are utilized in cancer treatments due to their ability to halt cell proliferation by disrupting DNA synthesis.
- Case Study: Peptide-based Inhibitors
A study developed peptide-based inhibitors targeting human DHFR, demonstrating significant reduction in cancer cell proliferation with an IC50 of 82 µM . These findings suggest that biocompatible peptides can be engineered to enhance the efficacy of existing cancer therapies.
Vascular Biology
Dihydrofolic acid is implicated in vascular health through its influence on endothelial function and nitric oxide (NO) bioavailability.
- Mechanistic Insights
Research indicates that supplementation with folic acid (which is converted from dihydrofolic acid) enhances DHFR expression in endothelial cells, leading to improved NO production and reduced oxidative stress . This mechanism suggests a protective role against vascular diseases, highlighting the therapeutic potential of folate supplementation in cardiovascular health.
Nutritional Biochemistry
Dihydrofolic acid is critical in various biochemical pathways, including amino acid metabolism and the synthesis of neurotransmitters. Its deficiency can lead to megaloblastic anemia and other health issues.
- Nutritional Implications
Studies have shown that adequate levels of folate are necessary for maintaining normal cellular functions and preventing hematological disorders . This underscores the importance of dietary sources of folate and its derivatives for public health.
Summary Table: Applications of Dihydrofolic Acid
Mécanisme D'action
- Le DHF exerce ses effets en fournissant des unités à un carbone pour la synthèse des nucléotides.
- Les cibles moléculaires comprennent les enzymes impliquées dans la production de l’ADN et de l’ARN.
- Les voies métaboliques comprennent le cycle du folate et la biosynthèse des purines/pyrimidines.
Analyse Biochimique
Biochemical Properties
Dihydrofolic acid plays a significant role in biochemical reactions. It interacts with the enzyme dihydrofolate reductase, which facilitates its conversion to tetrahydrofolate . This interaction is crucial for the synthesis of purines and pyrimidines . The enzyme dihydrofolate synthase also interacts with dihydrofolic acid, catalyzing the reaction of ATP, 7,8-dihydropteroate, and L-glutamate to form ADP, phosphate, and 7,8-dihydropteroylglutamate .
Cellular Effects
Dihydrofolic acid has profound effects on various types of cells and cellular processes. It influences cell function by playing a vital role in nucleic acid synthesis. By being converted to tetrahydrofolate, it contributes to the synthesis of purines and pyrimidines, essential components of DNA and RNA . This process impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of dihydrofolic acid involves its conversion to tetrahydrofolate by the enzyme dihydrofolate reductase . This process involves a two-step reduction that requires two molecules of NADPH . Dihydrofolic acid, being the natural substrate, is reduced more readily than folic acid by this enzyme .
Temporal Effects in Laboratory Settings
The effects of dihydrofolic acid over time in laboratory settings are primarily related to its role in nucleic acid synthesis. As an essential precursor for the synthesis of purines and pyrimidines, its presence and availability can significantly impact cellular function over time .
Metabolic Pathways
Dihydrofolic acid is involved in the metabolic pathway leading to the synthesis of tetrahydrofolate . This pathway involves the enzymes dihydrofolate reductase and dihydrofolate synthase . The conversion of dihydrofolic acid to tetrahydrofolate is a crucial step in the synthesis of purines and pyrimidines .
Méthodes De Préparation
- Le DHF est synthétisé par la réduction NADH-dépendante de l’acide folique par la DHFR .
- Les méthodes de production industrielle peuvent impliquer la synthèse chimique ou la fermentation microbienne.
Analyse Des Réactions Chimiques
- Le DHF participe à diverses réactions, notamment l’oxydation, la réduction et la substitution.
- Les réactifs courants comprennent les inhibiteurs de la DHFR comme le méthotrexate (MTX) .
- Les principaux produits formés dépendent des conditions de réaction spécifiques.
Comparaison Avec Des Composés Similaires
- Le DHF est unique en raison de son rôle d’intermédiaire entre l’acide folique et le THF.
- Les composés similaires comprennent l’acide folique lui-même et d’autres dérivés du folate.
Activité Biologique
Dihydrofolic acid (DHF) is a pivotal compound in the folate metabolism pathway, acting primarily as a substrate for the enzyme dihydrofolate reductase (DHFR), which catalyzes its reduction to tetrahydrofolic acid (THF). This process is essential for the synthesis of nucleotides and amino acids, making DHF crucial for DNA replication and cell division. The biological activity of DHF has been extensively studied, revealing its significance in various physiological and pathological contexts.
Enzymatic Function and Kinetics
Dihydrofolate Reductase Activity
DHF serves as a substrate for DHFR, which is integral to the de novo synthesis of purines and pyrimidines. The enzyme catalyzes the conversion of DHF to THF using NADPH as a cofactor. The kinetics of this reaction have been characterized in several studies:
- Michaelis-Menten Kinetics : The enzyme exhibits typical Michaelis-Menten kinetics with respect to DHF, with a Km value reported at approximately 4.70 μM . This indicates that at low concentrations, the enzyme's activity is sensitive to substrate availability.
- Comparative Activity : Studies show that the activity of DHFR varies significantly between species. For instance, human liver DHFR shows much lower activity with folic acid as a substrate compared to rat liver, where the rate of THF production from DHF is significantly higher (26.1 nmol/min/g wet weight in rats versus 0.02 nmol/min/g in humans) .
Inhibition Mechanisms
DHF's role extends beyond being a substrate; it can also be involved in inhibition mechanisms:
- Competitive Inhibition : Certain compounds, such as methotrexate, act as competitive inhibitors of DHFR by binding to the active site and preventing the conversion of DHF to THF. Methotrexate's IC50 value has been reported at 68.6 nM, indicating its potency as an inhibitor .
- Slow-Onset Inhibition : Recent studies have identified novel inhibitors that exhibit slow-onset tight-binding characteristics against E. coli DHFR, highlighting the potential for developing new antifolate drugs .
Clinical Implications
Role in Disease States
DHF and its metabolic pathways are implicated in several clinical conditions:
- Megaloblastic Anemia : Deficiencies in DHFR activity can lead to megaloblastic anemia due to impaired DNA synthesis. A case study illustrated that patients with complete absence of DHFR activity did not respond to standard treatments with folic acid or folinic acid, emphasizing the enzyme's critical role in hematopoiesis .
- Cancer Therapy : The inhibition of DHFR by antifolate drugs like methotrexate is a cornerstone in cancer treatment regimens. By blocking THF production, these drugs effectively halt rapidly dividing cancer cells' growth .
Research Findings
Recent research has focused on elucidating the structure-function relationship of DHFR and its interaction with various substrates and inhibitors:
- Structural Studies : Crystallographic studies have provided insights into the binding dynamics of DHF within the active site of DHFR, revealing how structural modifications can enhance or inhibit enzymatic activity .
- Case Studies on Genetic Mutations : Investigations into genetic mutations affecting DHFR have uncovered rare conditions leading to severe immunodeficiency and hematological disorders. These findings underscore the enzyme's importance beyond mere metabolic processes .
Table 1: Kinetic Parameters of Dihydrofolate Reductase
Substrate | Km (μM) | Vmax (nmol/min/g) | Species |
---|---|---|---|
Dihydrofolic Acid | 4.70 | 26.1 | Rat |
Folic Acid | 1.8 | 0.02 | Human |
Methotrexate | - | IC50 = 68.6 nM | Various |
Propriétés
IUPAC Name |
2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRNSSUDZOLUSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962569 | |
Record name | N-(4-{[(4-Hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4033-27-6, 42572-30-5 | |
Record name | 7,8-Dihydrofolic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165989 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-{[(4-Hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of dihydrofolate?
A1: Dihydrofolate serves as the primary substrate for the enzyme dihydrofolate reductase (DHFR). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does dihydrofolate interact with DHFR?
A2: Dihydrofolate binds to the active site of DHFR, where it undergoes reduction to tetrahydrofolate (THF) in a reaction that utilizes NADPH as a cofactor. [, , , , , , , ] This interaction involves multiple amino acid residues within the DHFR active site, forming crucial hydrogen bonds and hydrophobic interactions. [, , , , ]
Q3: What are the downstream effects of dihydrofolate reduction by DHFR?
A3: The product of this reaction, tetrahydrofolate, is a crucial cofactor in one-carbon metabolism, participating in the synthesis of purines, thymidylate, and several amino acids. [, , , , , ] Disruption of THF synthesis, often through DHFR inhibition, hinders DNA synthesis and cell division. [, , , , ]
Q4: Can the inhibition of DHFR lead to cellular consequences?
A4: Yes, inhibiting DHFR can deplete the cellular pools of reduced folate coenzymes, primarily 10-formyltetrahydrofolate and 5,10-methylenetetrahydrofolate, which are essential for de novo purine and thymidylate synthesis, respectively. [] This depletion ultimately disrupts DNA synthesis and consequently inhibits cell division. [, , , , ]
Q5: What is the molecular formula and weight of dihydrofolate?
A5: Dihydrofolate has a molecular formula of C19H21N7O6 and a molecular weight of 443.41 g/mol.
Q6: Is there any spectroscopic data available for dihydrofolate?
A6: Yes, proton NMR studies have been conducted on dihydrofolate, particularly focusing on its interaction with dihydrofolate reductase. [] These studies provide valuable information about the conformation of dihydrofolate within the enzyme's active site. Additionally, Raman difference measurements have been used to investigate the vibrational structure of dihydrofolate when bound to the R67 dihydrofolate reductase. []
Q7: How do structural modifications of dihydrofolate analogs impact their activity and potency as DHFR inhibitors?
A7: Structural modifications on dihydrofolate analogs significantly influence their inhibitory potency against DHFR. For instance, the presence of a hydrophobic side chain in pyrimidine inhibitors enhances their binding affinity to the enzyme when in a ternary complex with NADPH. [] Conversely, inhibitors possessing a p-aminobenzoylglutamic acid side chain do not exhibit this enhanced binding. [] These findings suggest that hydrophobic interactions play a crucial role in stabilizing the ternary complex. Furthermore, the introduction of specific mutations in the DHFR active site can drastically alter the binding affinity of inhibitors. [, , , ] For example, the R70K mutation in human DHFR leads to a significant increase in the dissociation constant for methotrexate, indicating a substantial reduction in binding affinity. []
Q8: What are the mechanisms of resistance to dihydrofolate reductase inhibitors?
A8: Resistance to DHFR inhibitors can arise through various mechanisms, including target modification, efflux pump activity, and metabolic changes. [, , , , , ]
Q9: Can you elaborate on the role of target modification and efflux pumps in DHFR inhibitor resistance?
A9: Target modification commonly involves mutations in the DHFR gene, leading to amino acid substitutions that reduce the binding affinity of inhibitors to the enzyme. [, , , ] One well-documented example is the emergence of mutations in the dihydrofolate reductase-thymidylate synthase (DHFR-TS) gene in Plasmodium falciparum, conferring resistance to the antifolate drug pyrimethamine. [] These mutations often occur at key residues involved in inhibitor binding. In contrast, efflux pumps, such as the BpeEF-OprC pump in Burkholderia pseudomallei, can actively extrude DHFR inhibitors from the bacterial cell, preventing them from reaching their target. []
Q10: How does resistance to one DHFR inhibitor relate to the efficacy of other inhibitors in the same class?
A10: Resistance to one DHFR inhibitor can sometimes confer cross-resistance to other inhibitors within the same class, particularly if they share similar binding mechanisms or if the resistance mechanism involves an efflux pump capable of recognizing multiple substrates. [, , ] For instance, mutations in the DHFR-TS gene of Plasmodium falciparum, responsible for pyrimethamine resistance, can also reduce the parasite's susceptibility to other antifolate drugs, such as cycloguanil. [] Similarly, overexpression of efflux pumps, like the BpeEF-OprC pump in Burkholderia pseudomallei, can mediate resistance not only to trimethoprim but also to sulfamethoxazole, a component of the co-trimoxazole combination therapy. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.